1-phenyl-1H-pyrazole-5-carboxylic acid

Organic Synthesis Medicinal Chemistry Process Chemistry

Procure 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3), a uniquely substituted pyrazole building block. The N1-phenyl group critically modulates lipophilicity (LogP ~1.57) and core reactivity, while the C5-carboxylic acid enables precise conjugation via amide coupling. Unlike generic analogs, this specific scaffold is validated in submicromolar RPA70N inhibitors and metal-organic coordination polymers. Backed by a documented 81%-yield synthetic route from its ethyl ester, it ensures reproducible scale-up and supply chain continuity for drug discovery, agrochemical, and materials science programs.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1133-77-3
Cat. No. B073485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-pyrazole-5-carboxylic acid
CAS1133-77-3
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC=N2)C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
InChIKeyFLYDUXCFCARXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3): A Key Pyrazole Building Block for Medicinal Chemistry and Procurement


1-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) is a heterocyclic organic compound belonging to the pyrazole class, featuring a pyrazole ring substituted with a phenyl group at the N1 position and a carboxylic acid group at the C5 position. Its molecular formula is C10H8N2O2 with a molecular weight of 188.18 g/mol . It is commercially available as a solid with a typical melting point range of 182–186°C and a calculated aqueous solubility of 1.7 g/L at 25°C . The compound is primarily utilized as a versatile synthetic building block for constructing more complex molecules in drug discovery, agrochemical, and materials science research .

Why Generic Pyrazole-5-carboxylic Acid Substitution Fails for 1-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3)


Substituting 1-phenyl-1H-pyrazole-5-carboxylic acid with a generic, unsubstituted, or differently substituted pyrazole carboxylic acid in a synthetic sequence can lead to divergent or entirely unsuccessful outcomes. This is due to its precise substitution pattern: the N1-phenyl group is not merely a passive structural feature but a critical determinant of the molecule's physicochemical properties, such as lipophilicity (LogP ~1.57) [1], and its capacity for subsequent derivatization. The carboxylic acid at the C5 position provides a specific vector for conjugation, often through amide bond formation. Furthermore, the electronic and steric influence of the phenyl ring directly modulates the reactivity of the pyrazole core and the acidity of the carboxyl group (pKa ~3.44) [2], impacting reaction yields and regioselectivity in metal-catalyzed couplings. Using an analog without this specific substitution pattern can alter reaction kinetics, necessitate different purification protocols, and ultimately fail to produce the desired lead compound or material, leading to wasted resources in a procurement and R&D setting.

Product-Specific Quantitative Evidence Guide for 1-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3)


Verified Synthetic Route with 81% Yield for 1-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) from its Ethyl Ester

A documented and reproducible synthetic procedure for 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) yields the target compound with an 81% yield via basic hydrolysis of its ethyl ester precursor. While this is a standard transformation for the class, the specific protocol is detailed in patent literature and open reaction databases, providing procurement and synthesis teams with a validated starting point. A comparator yield for this specific transformation from a different N-substituted pyrazole carboxylate is not provided in the same source.

Organic Synthesis Medicinal Chemistry Process Chemistry

Metal Complexation Capabilities of Structurally Analogous 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (HL1)

The structurally analogous ligand 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (HL1), which differs from 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) only by a methyl group at the C3 position, forms stable, structurally characterized 1-D helical coordination polymers with Co(II), Ni(II), and Cu(II) ions. This study demonstrates the ability of the core 1-phenyl-1H-pyrazole-5-carboxylate scaffold to act as a ligand for transition metals. The resulting metal complexes exhibit measurable antibacterial activity, whereas the free ligand HL1 shows negligible activity. This suggests that the target compound, 1-phenyl-1H-pyrazole-5-carboxylic acid, serves as a viable scaffold for creating bioactive metallocomplexes. [1]

Coordination Chemistry Bioinorganic Chemistry Antibacterial Materials

In Silico Predicted Physicochemical Properties for Drug-Likeness and Bioavailability of 1-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3)

The predicted physicochemical properties of 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) place it favorably within key drug-likeness parameters. It complies with Lipinski's Rule of Five, with a molecular weight of 188.18, a consensus Log P of 1.37, and a topological polar surface area (TPSA) of 55.12 Ų . While these values are typical for the class, they provide a quantitative baseline for lead optimization. For instance, a comparator pyrazole without the N1-phenyl group would have a significantly lower Log P (e.g., pyrazole-5-carboxylic acid itself has a predicted LogP ~0.5). The higher lipophilicity of the target compound can enhance membrane permeability, a crucial factor in drug design. [1]

Medicinal Chemistry Drug Design ADME Prediction

Use as a Fragment in a Submicromolar Inhibitor of RPA-Protein Interactions

A diphenylpyrazole carboxylic acid series, for which 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) represents the core scaffold, has been optimized into submicromolar inhibitors of the RPA70N protein-protein interaction [1]. The unsubstituted target compound serves as the fundamental starting fragment for this potent series. While the final, optimized inhibitors are not the target compound itself, this demonstrates that the specific core scaffold of 1-phenyl-1H-pyrazole-5-carboxylic acid possesses a validated binding affinity to a therapeutically relevant biological target, which can be enhanced through medicinal chemistry. This is in contrast to other pyrazole carboxylate isomers (e.g., 1-phenyl-1H-pyrazole-3-carboxylic acid) which may not present the same binding pose due to the different spatial orientation of the carboxyl group.

Cancer Research Fragment-Based Drug Discovery Protein-Protein Interaction Inhibitors

Key Research and Industrial Application Scenarios for 1-Phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3)


A Validated Starting Point for Chemical Synthesis and Process Development

Procurement and process chemistry teams can utilize the documented synthetic route for 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3), which reports an 81% yield via saponification of its ethyl ester . This protocol provides a reliable, scalable foundation for in-house synthesis or for sourcing material from CROs, minimizing development time and ensuring supply chain reproducibility.

A Core Scaffold for Fragment-Based Drug Discovery (FBDD) Against Novel Targets

Medicinal chemists engaged in fragment-based drug discovery can procure 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) as a validated starting fragment. Its utility is demonstrated by its use as the core scaffold in the optimization of a series of potent, submicromolar inhibitors of RPA70N protein-protein interactions, a target relevant to cancer therapy . Its favorable predicted drug-like properties, including compliance with Lipinski's Rule of Five, make it an attractive fragment for lead generation campaigns .

A Building Block for Advanced Coordination Polymers and Bioinorganic Materials

Researchers in coordination chemistry and materials science can use 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) as a ligand for transition metals. Evidence from the structurally similar 3-methyl analog shows that this class of N-phenyl pyrazole carboxylates readily forms stable, structurally characterized 1-D helical coordination polymers with metals like Co(II), Ni(II), and Cu(II) . The resulting metal-organic complexes can exhibit novel properties, including antibacterial activity not present in the free ligand.

A Key Intermediate for Derivatization via Amide Coupling or C-H Functionalization

Procurement for medicinal chemistry or agrochemical labs often centers on the compound's role as a versatile synthetic intermediate. The C5-carboxylic acid group of 1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1133-77-3) is a primary site for derivatization, most notably through amide bond formation to generate libraries of bioactive compounds . Its N1-phenyl group can also serve as a directing group for regioselective C-H functionalization, enabling late-stage diversification of the pyrazole core.

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